molecular formula C10H18O9 B12430371 Erythrose, 2-O-|A-D-glucopyranosyl-

Erythrose, 2-O-|A-D-glucopyranosyl-

Cat. No.: B12430371
M. Wt: 282.24 g/mol
InChI Key: RBCGCCLPRSZZCE-RDJCPNPNSA-N
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Description

Erythrose, 2-O-α-D-glucopyranosyl-, is a glycosylated derivative of erythrose, a four-carbon monosaccharide. This compound features an α-D-glucopyranosyl moiety attached to the 2-hydroxyl group of erythrose, forming a glycosidic bond. Such modifications are critical in altering the physicochemical and biological properties of the parent sugar. Erythrose derivatives are notable in metabolic pathways, particularly in microbial biosynthesis of polyols like erythritol, where erythrose serves as a substrate for reductases . The addition of a glucopyranosyl group at the 2-O position may influence enzymatic recognition, solubility, and metabolic flux, making this compound relevant in both biochemical and synthetic contexts.

Properties

Molecular Formula

C10H18O9

Molecular Weight

282.24 g/mol

IUPAC Name

(2R,3R)-3,4-dihydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanal

InChI

InChI=1S/C10H18O9/c11-1-4(14)5(2-12)18-10-9(17)8(16)7(15)6(3-13)19-10/h2,4-11,13-17H,1,3H2/t4-,5+,6-,7-,8+,9-,10-/m1/s1

InChI Key

RBCGCCLPRSZZCE-RDJCPNPNSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H](C=O)[C@@H](CO)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC(C=O)C(CO)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Protecting Erythrose

Erythrose’s aldehyde and hydroxyl groups must be protected to prevent self-condensation and direct glycosylation to the 2-position. Common strategies include:

  • Dithioacetal Protection : Erythrose’s aldehyde can be converted to a diethyl dithioacetal (e.g., using ethanethiol and acid catalysts).
  • Acetal/Isopropylidene Protection : Hydroxyl groups at positions 1, 3, and 4 may be protected via ketalization with acetone or other ketones.

Example :

  • Step 1 : Protect erythrose’s aldehyde as a diethyl dithioacetal.
  • Step 2 : Protect remaining hydroxyl groups (e.g., 1,3,4-positions) using isopropylidene groups.
  • Step 3 : Deprotect the 2-OH selectively for glycosylation.

Activation of the Glucopyranosyl Donor

The β-D-glucopyranosyl donor must be activated to facilitate nucleophilic attack. Common donors include:

  • Glycosyl Bromides : Tetra-O-acetyl-β-D-glucopyranosyl bromide, generated via bromination of glucopyranose derivatives.
  • Trichloroacetimidates : Activated using trichloroacetic anhydride and a base (e.g., 2,4,6-trimethylpyridine).

Stereochemical Control :

  • β-Selective Conditions : Use of bulky protecting groups (e.g., benzyl) on the glucopyranosyl donor or Lewis acids (e.g., Ag₂CO₃) to promote β-anomer formation.

Glycosylation Reaction

The protected erythrose acceptor reacts with the activated glucopyranosyl donor. Key factors include solvent, temperature, and catalysts.

Example Protocol :

  • Donor Activation : Treat tetra-O-acetyl-β-D-glucopyranosyl bromide with Ag₂CO₃ in dichloromethane.
  • Glycosylation : React with 2-O-unprotected erythrose derivative in anhydrous conditions (e.g., 0°C to room temperature).
  • Deprotection : Remove acetyl groups via basic hydrolysis (e.g., NaOMe/MeOH).

Deprotection and Purification

Post-glycosylation, protecting groups are removed, and the product is purified via chromatography (e.g., silica gel or HPLC).

Enzymatic Synthesis

Enzymatic methods leverage glycosyltransferases for regioselective coupling. While less common for erythrose derivatives, this approach offers high specificity.

Glycosyltransferase-Mediated Coupling

  • Enzyme Source : Recombinant β-glucosyltransferases (e.g., from plants or microbes).
  • Substrate Specificity : Erythrose derivatives must be compatible with the enzyme’s acceptor preference.
  • Limitations : Limited availability of enzymes targeting erythrose.

Key Challenges and Solutions

Stereochemical Control

Achieving β-anomer formation requires:

  • Donor Design : Bulky protecting groups (e.g., benzyl) or electron-withdrawing groups to direct nucleophilic attack.
  • Catalysts : Silver salts (Ag₂CO₃) stabilize oxonium intermediates, favoring β-products.

Erythrose Reactivity

Erythrose’s aldehyde is prone to oxidation or condensation. Solutions include:

  • Dithioacetal Protection : Stabilizes the aldehyde as a thioacetal.
  • Low-Temperature Reactions : Minimize side reactions during glycosylation.

Structural Confirmation

Post-synthesis characterization involves:

  • NMR Spectroscopy : Confirm anomeric configuration (β: δ ~4.2–4.5 ppm, J ~8 Hz).
  • MS and HPLC : Validate molecular weight and purity.

Chemical Reactions Analysis

Types of Reactions

Erythrose, 2-O-|A-D-glucopyranosyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include erythronic acid (from oxidation), erythritol (from reduction), and various substituted erythrose derivatives (from substitution reactions) .

Scientific Research Applications

Erythrose, 2-O-|A-D-glucopyranosyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Erythrose, 2-O-|A-D-glucopyranosyl- exerts its effects involves its interaction with specific enzymes and receptors in biological systems. The glucopyranosyl group can be cleaved by glycosidases, releasing erythrose, which can then participate in various metabolic pathways. The compound’s stability and bioavailability are enhanced by the glycosidic bond, making it a valuable compound in various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Erythrose, 2-O-α-D-glucopyranosyl-, differs from other glycosylated sugars in the position and stereochemistry of the glycosidic bond. Key structural analogs include:

Compound Name Sugar Backbone Glycosyl Group Position Key Features Reference
Erythrose, 2-O-α-D-glucopyranosyl- Erythrose α-D-glucopyranosyl 2-O Four-carbon backbone with 2-O substitution
Chrysoeriol-7-O-(2'-O-mannopyranosyl)allopyranoside Flavonoid α-D-mannopyranosyl 2'-O Flavonoid glycoside with mannose substitution
2-Acetamido-2-deoxy-β-D-glucopyranosyl azide Glucosamine β-D-glucopyranosyl 1-azido Azide-functionalized glucosamine derivative
α-L-Fucopyranosyl-(1→2)-β-D-galactopyranosyl-(1→4)-D-glucopyranose Glucose α-L-fucopyranosyl 1→2 Trisaccharide with fucose branching

The 2-O substitution in the target compound contrasts with common glycosylation patterns in flavonoids (e.g., 7-O or 3-O positions) and other glucopyranosyl derivatives (e.g., 1→4 linkages in oligosaccharides) .

Analytical and Regulatory Considerations

  • Identification: NMR and mass spectrometry are critical for distinguishing 2-O-α-D-glucopyranosyl-erythrose from isomers. For example, the 2-O substitution produces distinct 1H-NMR signals compared to 3-O or 4-O analogs .
  • Purity Standards : Per Carbohydrate Research guidelines, full characterization (e.g., optical rotation, elemental analysis) is required for title compounds, a standard applied to similar glycosides .

Key Research Findings

  • Enzymatic Specificity: Erythrose reductases in Y.
  • Synthetic Challenges : Regioselective glycosylation at the 2-O position requires precise protecting group strategies, contrasting with more common 4-O or 6-O modifications .

Biological Activity

Erythrose, 2-O-α-D-glucopyranosyl- is a glycosylated sugar compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, metabolic pathways, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

Erythrose, 2-O-α-D-glucopyranosyl- is a disaccharide formed by the glycosidic linkage between erythrose and glucose. Its structural formula can be represented as follows:

C6H12O6\text{C}_6\text{H}_{12}\text{O}_6

This compound exhibits properties typical of carbohydrates, including solubility in water and participation in various metabolic pathways.

Biological Activity

1. Metabolic Pathways:
Erythrose is involved in several metabolic processes, particularly in energy production and biosynthesis. It plays a crucial role in the pentose phosphate pathway (PPP), which is essential for cellular metabolism and the generation of NADPH, a critical cofactor in anabolic reactions.

2. Antioxidant Properties:
Research indicates that erythrose derivatives possess antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is significant as oxidative stress is linked to various diseases, including cancer and cardiovascular disorders.

3. Glycosylation Effects:
The glycosylation of erythrose alters its biological activity compared to its aglycone form. Glycosylated compounds often exhibit enhanced stability and bioavailability, making them more effective in biological applications .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of various glycosylated compounds, including erythrose derivatives. The results demonstrated that these compounds significantly reduced reactive oxygen species (ROS) levels in vitro, suggesting their potential use as natural antioxidants in food and pharmaceutical applications.

Case Study 2: Metabolic Impact

Another research focused on the metabolic impact of erythrose on yeast models. The findings revealed that supplementation with erythrose enhanced the biosynthesis of flavonoids in Saccharomyces cerevisiae, indicating its role as a precursor in secondary metabolite production . This suggests that erythrose could be utilized in biotechnological applications to enhance the production of valuable phytochemicals.

Data Table: Summary of Biological Activities

Activity Description Reference
Metabolic RoleInvolved in the pentose phosphate pathway for NADPH production
Antioxidant PropertiesReduces oxidative stress by lowering ROS levels
Glycosylation BenefitsEnhanced stability and bioavailability compared to non-glycosylated forms
Flavonoid BiosynthesisIncreases flavonoid production in yeast models

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